Rhosin (Hydrochlorid)

Übersicht

Beschreibung

Rhosinhydrochlorid ist ein potenter und spezifischer Inhibitor der RhoA-Unterfamilie der Rho-GTPasen. Es bindet spezifisch an RhoA und hemmt die Interaktion zwischen RhoA und Guaninnukleotid-Austauschfaktoren (GEFs) mit einer Dissoziationskonstanten (Kd) von etwa 0,4 µM . Diese Verbindung interagiert nicht mit anderen GTPasen wie Cdc42 oder Rac1 . Rhosinhydrochlorid hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Krebsbiologie und Thrombozytenfunktion, vielversprechende Ergebnisse gezeigt .

Herstellungsmethoden

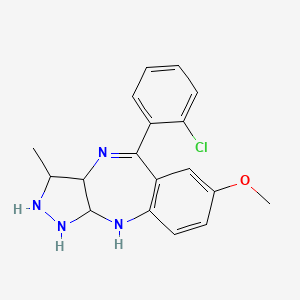

Die Synthese von Rhosinhydrochlorid beinhaltet die Anlagerung einer Chinolingruppe an Hydrazin an der 4-Position mit Halogensubstituenten an der 7- oder 8-Position . Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Chinolinkernes: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.

Anlagerung von Hydrazin: Die Hydrazingruppe wird durch eine nukleophile Substitutionsreaktion eingeführt.

Halogenierung: Halogensubstituenten werden unter Verwendung von Halogenierungsmitteln wie N-Bromsuccinimid (NBS) oder N-Chlorsuccinimid (NCS) an den Chinolinkern hinzugefügt.

Wissenschaftliche Forschungsanwendungen

Rhosin hydrochloride has a wide range of scientific research applications:

Cancer Biology: It has been shown to inhibit the migration and invasion of cancer cells, particularly in breast cancer and melanoma.

Platelet Function: Rhosin hydrochloride inhibits platelet activation and aggregation, making it a potential candidate for developing new antiplatelet therapies.

Stress Resiliency: Rhosin hydrochloride has been shown to promote stress resiliency by enhancing the plasticity of dopamine receptor neurons and reducing hyperexcitability.

Wirkmechanismus

Target of Action

Rhosin (hydrochloride) is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases . Rho GTPases are a family of proteins that regulate a wide range of cellular processes, including cell morphology, migration, endocytosis, and cell cycle progression . Rhosin specifically binds to RhoA to inhibit the interaction between RhoA and guanine nucleotide exchange factors (GEFs) .

Mode of Action

Rhosin acts by binding directly to RhoA, inhibiting the interaction between RhoA and its GEFs . This prevents the activation of RhoA, thereby inhibiting the downstream signaling pathways that RhoA regulates .

Biochemical Pathways

Rhosin affects several biochemical pathways by inhibiting the activity of RhoA. One of the key pathways influenced by Rhosin is the RhoA/YAP pathway . The inhibition of RhoA leads to a decrease in the nuclear localization of YAP, a downstream effector in the pathway . This can lead to changes in gene expression and cellular behavior . Rhosin also suppresses the expression of RHAMM and CXCR4, which are involved in cell adhesion and migration .

Pharmacokinetics

This highlights the need for further development and optimization of Rhosin and similar compounds to improve their efficacy and bioavailability .

Result of Action

Rhosin has been shown to induce cell apoptosis . In addition, it can inhibit the growth and metastasis of cancer cells, such as breast cancer cells . Rhosin can also promote the growth of early-stage neurons . These effects are likely due to the inhibition of RhoA and the subsequent changes in cellular signaling and behavior .

Action Environment

The action of Rhosin can be influenced by various environmental factors. For instance, the presence of diverse agonists can modulate the inhibitory effect of Rhosin on platelet activation . Furthermore, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also affect the action of Rhosin . .

Biochemische Analyse

Biochemical Properties

Rhosin (hydrochloride) plays a significant role in biochemical reactions. It inhibits RhoA activity, a small GTPase implicated in multiple platelet signaling pathways . Rhosin (hydrochloride) interacts with RhoA directly, binding with micromolar affinity at a surface groove essential for GEF recognition . This interaction blocks GEF-mediated GTP loading to RhoA .

Cellular Effects

Rhosin (hydrochloride) has profound effects on various types of cells and cellular processes. In MCF-7 breast cancer cells, Rhosin (hydrochloride) selectively reduces the number and size of mammospheres . It also inhibits platelet spreading on fibrinogen and thrombin-induced platelet aggregation .

Molecular Mechanism

Rhosin (hydrochloride) exerts its effects at the molecular level through several mechanisms. It binds to RhoA directly, blocking GEF-mediated GTP loading to RhoA . This inhibition mimics the effects of RhoA gene targeting . It also suppresses RhoA-GTP formation and downstream phosphorylation of myosin light chain (p-MLC) signaling in platelets .

Temporal Effects in Laboratory Settings

Its inhibitory effect on RhoA activation and platelet aggregation has been demonstrated .

Metabolic Pathways

Rhosin (hydrochloride) is involved in the RhoA signaling pathway. It inhibits the activity of RhoA, a small GTPase, thereby affecting the downstream signaling pathways .

Subcellular Localization

The subcellular localization of Rhosin (hydrochloride) is not well defined. Given its role as a RhoA inhibitor, it is likely to be found in locations where RhoA is active .

Vorbereitungsmethoden

The synthesis of Rhosin hydrochloride involves the attachment of a quinoline group to hydrazine at the 4-position, with halogen substituents at the 7- or 8-position . The synthetic route typically includes the following steps:

Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of hydrazine: The hydrazine group is introduced through a nucleophilic substitution reaction.

Halogenation: Halogen substituents are added to the quinoline core using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

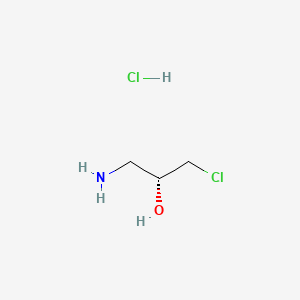

Analyse Chemischer Reaktionen

Rhosinhydrochlorid unterliegt mehreren Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können an den halogenierten Positionen des Chinolinrings auftreten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Acetonitril und Reaktionstemperaturen von Raumtemperatur bis zu Rückflussbedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Rhosinhydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Krebsbiologie: Es wurde gezeigt, dass es die Migration und Invasion von Krebszellen, insbesondere bei Brustkrebs und Melanom, hemmt.

Thrombozytenfunktion: Rhosinhydrochlorid hemmt die Thrombozytenaktivierung und -aggregation, wodurch es zu einem potenziellen Kandidaten für die Entwicklung neuer Antithrombozytentherapien wird.

Neurowissenschaften: Die Verbindung fördert das Neuritenwachstum und erhöht die Plastizität von Neuronen, was bei der Behandlung neurologischer Erkrankungen von Vorteil sein könnte.

Wirkmechanismus

Rhosinhydrochlorid entfaltet seine Wirkungen, indem es spezifisch an RhoA bindet und dessen Interaktion mit GEFs hemmt . Diese Hemmung verhindert die Aktivierung von RhoA, die für verschiedene zelluläre Prozesse wie die Zytoskelettorganisation, Zellmigration und Zellzyklusprogression unerlässlich ist . Durch die Blockierung der RhoA-Aktivierung stört Rhosinhydrochlorid die nachgeschalteten Signalwege, was zu einer verringerten Zellmigration, Invasion und Thrombozytenaggregation führt .

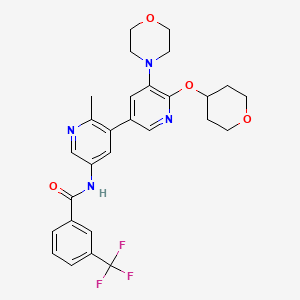

Vergleich Mit ähnlichen Verbindungen

Rhosinhydrochlorid ist einzigartig in seiner Spezifität für RhoA und seiner Fähigkeit, die RhoA-GEF-Interaktion zu hemmen, ohne andere GTPasen wie Cdc42 oder Rac1 zu beeinflussen . Ähnliche Verbindungen umfassen:

Y-27632: Ein bekannter Rho-assoziierter Proteinkinase (ROCK)-Inhibitor, der die nachgeschaltete Signalübertragung von RhoA beeinflusst, aber nicht die Spezifität von Rhosinhydrochlorid aufweist.

Fasudil: Ein weiterer ROCK-Inhibitor, der in klinischen Umgebungen eingesetzt wird, aber auch nicht die Spezifität für RhoA aufweist.

Rhosinhydrochlorid zeichnet sich durch seine hohe Spezifität und seine reversiblen inhibitorischen Wirkungen aus, wodurch es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen wird .

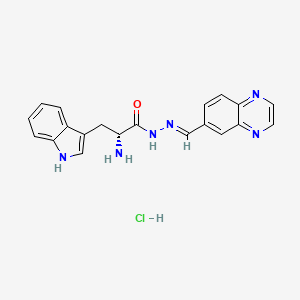

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGBDFQSLZYLF-GRYLRVQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Rhosin hydrochloride in inhibiting glioblastoma cell migration?

A1: While the provided research papers [, ] don't delve into the specific molecular mechanisms of Rhosin hydrochloride, they highlight its impact on cellular processes related to migration. The studies show that Rhosin hydrochloride, potentially by interfering with specific signaling pathways, affects the organization of the cell's cytoskeleton. This is evidenced by observed changes in focal adhesion dynamics and actin localization within treated cells []. These structural changes likely hinder the cell's ability to move and invade surrounding tissues.

Q2: Why is combining Rhosin hydrochloride with CCG-1423 considered a promising strategy for targeting Glioblastoma Multiforme (GBM)?

A2: The research indicates that GBM cells can adapt to single-drug treatments by switching between mesenchymal and amoeboid migration mechanisms []. Combining Rhosin hydrochloride with CCG-1423, which targets a different signaling pathway involved in cell migration, demonstrated significantly enhanced efficacy compared to single-drug treatments [, ]. This suggests a synergistic effect achieved by simultaneously disrupting multiple migratory pathways, potentially overcoming the limitations of single-drug resistance in GBM.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)